2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Description
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a synthetic propanoic acid derivative characterized by a sulfanyl (-S-) group substituted with a methylcarbamoyl moiety at the third carbon and an acetamido group at the second carbon of the propanoic acid backbone. The compound is synthesized via multistep organic reactions, often involving the coupling of thiol-containing intermediates with activated acyl groups, as exemplified in analogous syntheses of structurally related compounds (e.g., 2-acetamido-3-(azulen-1-yl)propanoic acid via acid-catalyzed hydrolysis and enzymatic resolution) .
Properties
IUPAC Name |
2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPNYMMDLFYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid typically involves the following steps:
Acetylation of Cysteine: Cysteine is first acetylated to form N-acetylcysteine.
Carbamoylation: The N-acetylcysteine is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.
The reaction conditions often include:
Solvent: Aqueous or organic solvents such as water or ethanol.
Temperature: Moderate temperatures, typically around 25-50°C.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring high purity of cysteine and methyl isocyanate.
Reaction Control: Precise control of reaction conditions to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido and methylcarbamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC), has several applications, predominantly in the fields of toxicology and potentially in therapeutic interventions . This compound is significant as a biomarker for exposure to N, N-Dimethylformamide (DMF) and shows promise in detoxification support.
Scientific Research Applications
Biomarker Development
AMCC is a reliable urinary biomarker for assessing exposure to DMF, an industrial solvent known for its hepatotoxic effects. Studies have consistently detected AMCC in urine samples, even in individuals without occupational exposure to DMF, suggesting potential endogenous production mechanisms.
Case Studies and Research Findings
- Occupational Exposure: Research on workers exposed to DMF demonstrated a correlation between AMCC levels and the duration of exposure, establishing AMCC as a cumulative exposure marker during a workweek.
- General Population Studies: Studies on the general population have detected AMCC in individuals without known DMF exposure, indicating possible endogenous production mechanisms.
- Health Implications: The relationship between AMCC levels and DMF-induced hepatotoxicity has been highlighted in several studies, with higher AMCC concentrations associated with increased liver enzyme levels, indicative of potential liver damage.
Potential Therapeutic Applications
- Detoxification Support: Given its role in detoxifying harmful substances, AMCC may have therapeutic potential in conditions related to oxidative stress or chemical exposure.
- Biomarker Development: Its effectiveness as a biomarker for DMF exposure can aid in occupational health assessments and regulatory compliance.
Mechanism of Action
The mechanism by which 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid exerts its effects involves:
Molecular Targets: It can interact with enzymes and proteins, modifying their activity.
Pathways: It may influence biochemical pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, emphasizing substituent variations and their implications for bioactivity, solubility, and applications.
Structural and Functional Analysis
- Sulfanyl Group Variations: The 4-bromophenylsulfanyl analog () exhibits enhanced hydrophobicity compared to the methylcarbamoylsulfanyl group, likely influencing membrane permeability and target binding.
Aromatic vs. Heteroaromatic Substituents :
Biological Activity
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (CAS No. 103974-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 220.25 g/mol. This compound is recognized for its structural features that include an acetamido group and a methylcarbamoylsulfanyl moiety, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. A notable investigation utilized disc diffusion methods to evaluate its efficacy against various bacterial strains. The results indicated significant zones of inhibition, particularly against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory activity through in vivo models. In a study involving acetic acid-induced writhing tests, it demonstrated a notable reduction in pain response, indicating potential analgesic properties. The anti-inflammatory effects were quantified, showing a percentage inhibition comparable to established anti-inflammatory drugs .
The biological activities of this compound may be attributed to its interaction with specific molecular targets. Preliminary computational studies suggest binding affinities with dihydrofolate reductase (DHFR) for antimicrobial activity and cyclooxygenase-2 (COX-2) for anti-inflammatory effects. These findings warrant further exploration into the mechanisms underlying the biological activities of this compound .
Case Studies
- Isolation from Plant Sources : A recent study reported the isolation of bioactive compounds from Colocasia species, which included analogs related to 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. These compounds exhibited promising biological activities, reinforcing the significance of sulfonamide derivatives in pharmacological applications .
- Pharmacological Evaluation : In pharmacological evaluations, this compound was tested for its analgesic and anti-inflammatory properties using standardized animal models. The results indicated a dose-dependent response, with higher doses yielding significant reductions in inflammatory markers .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
